3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS: 1946812-70-9): A Technical Whitepaper on Synthesis, Reactivity, and Applications in Drug Discovery
3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS: 1946812-70-9): A Technical Whitepaper on Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, bi-functional heterocyclic building blocks are paramount for the rapid generation of diverse chemical libraries. 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS: 1946812-70-9) represents a highly versatile scaffold, characterized by an electron-rich pyrazole core, an N-ethyl directing group, and two orthogonal reactive sites: a C3-bromine and a C4-carbaldehyde. This unique structural topology enables highly selective, sequential functionalization, making it a critical intermediate in the synthesis of complex fused heterocycles, such as pyrazolo[3,4-d]pyrimidines—a privileged pharmacophore in kinase inhibitor design[1].
This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and field-proven experimental protocols designed for high-yield, reproducible laboratory execution.
Physicochemical and Structural Profiling
Understanding the fundamental properties of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The presence of the N-ethyl group enhances lipophilicity compared to its des-ethyl or N-methyl analogs, aiding in organic solubility[2].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| CAS Number | 1946812-70-9 |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| SMILES | CCN1C=C(C=O)C(Br)=N1 |
| Appearance | Off-white to pale yellow solid/powder |
| Solubility | Soluble in DMF, DMSO, DCM, and EtOAc; Insoluble in H₂O |
| Storage Conditions | Inert atmosphere (Argon/N₂), 2-8°C, protected from light |
| Reactivity Profile | Electrophilic at C4 (carbonyl), susceptible to cross-coupling at C3 |
Mechanistic Synthesis Workflow
The de novo synthesis of 3-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde typically relies on a two-stage sequence: the construction of the formylated pyrazole core via the Vilsmeier-Haack reaction , followed by regioselective N-alkylation .
The Vilsmeier-Haack Formylation
The introduction of the formyl group onto the pyrazole ring is achieved using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[3].
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Causality & Mechanism: DMF reacts with POCl₃ to generate a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich nature of the pyrazole ring facilitates an electrophilic aromatic substitution[4]. Due to the electronic directing effects of the ring nitrogens and the steric/electronic influence of the C3-bromine, the attack is highly regioselective for the C4 position. Subsequent aqueous hydrolysis of the iminium intermediate yields the C4-aldehyde[3].
Regioselective N-Alkylation
The second phase involves the N-alkylation of 3-bromo-1H-pyrazole-4-carbaldehyde using ethyl bromide (EtBr) in the presence of a mild base (e.g., K₂CO₃) in an aprotic polar solvent (DMF).
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Causality & Mechanism: The use of K₂CO₃ deprotonates the pyrazole N-H, generating a nucleophilic pyrazolide anion. The choice of DMF is critical as it solvates the potassium cation, leaving a "naked," highly reactive pyrazolide anion. Alkylation typically occurs at N1 to minimize steric clash with the adjacent C3-bromine, yielding the target 1-ethyl derivative.
Caption: Two-stage synthesis workflow detailing Vilsmeier-Haack formylation and subsequent N-alkylation.
Downstream Applications in Drug Discovery
The true value of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde lies in its orthogonality. It acts as a linchpin for divergent synthesis in medicinal chemistry, particularly for generating pyrazolo[3,4-d]pyrimidines [5]. These fused bicyclic systems are bioisosteres of purines (e.g., ATP) and are extensively utilized as competitive inhibitors for various kinases, including Aurora kinases, EGFR, and p38α MAP kinase[1][5].
Bifunctional Reactivity
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C3-Bromine (Cross-Coupling): The halogen serves as an ideal handle for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing the introduction of diverse aryl, heteroaryl, or amine substituents.
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C4-Aldehyde (Condensation/Amination): The carbonyl group is primed for reductive aminations, Knoevenagel condensations, or cyclization reactions with hydrazines and amidines to form the pyrimidine ring[5].
Caption: Divergent functionalization pathways exploiting the orthogonal reactivity of the C3 and C4 sites.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation steps (e.g., TLC monitoring, specific workup cues) to ensure high fidelity and reproducibility in the lab.
Protocol A: Synthesis of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde via N-Alkylation
Objective: Convert 3-bromo-1H-pyrazole-4-carbaldehyde to the N-ethyl derivative.
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Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-1H-pyrazole-4-carbaldehyde (1.0 equiv, 10 mmol) and anhydrous DMF (20 mL) under an argon atmosphere.
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Base Addition: Add finely powdered anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv, 20 mmol). Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation (solution may turn slightly yellow).
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Alkylation: Dropwise, add Ethyl Bromide (EtBr, 1.2 equiv, 12 mmol) via syringe.
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Reaction Monitoring: Heat the reaction mixture to 60°C. Monitor progression via TLC (Hexanes:EtOAc 3:1). The starting material (lower Rf) should be completely consumed within 4-6 hours, replaced by a new, less polar spot (higher Rf) corresponding to the N-alkylated product.
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Quench & Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
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Washing: Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to afford the pure 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde.
Protocol B: Downstream Cyclization to a Pyrazolo[3,4-d]pyrimidine Scaffold
Objective: Utilize the C4-aldehyde for fused ring construction.
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Condensation: In a microwave-safe vial, combine 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv), an appropriate amidine or formamidine derivative (1.5 equiv), and a catalytic amount of glacial acetic acid in ethanol[5].
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Cyclization: Subject the mixture to microwave irradiation at 120°C for 30 minutes. (Alternatively, reflux conventionally for 8-12 hours).
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Validation: TLC should indicate the disappearance of the aldehyde. The resulting pyrazolo[3,4-d]pyrimidine will typically precipitate upon cooling.
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Isolation: Filter the precipitate, wash with cold ethanol, and dry under a vacuum to yield the kinase inhibitor precursor[1].
References
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The Journal of Organic Chemistry (ACS Publications). One-Pot Acid-Promoted Synthesis of 6-Aminopyrazolopyrimidines from 5-Amino-1H-pyrazole-4-carbaldehydes. Retrieved from: [Link]
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PMC (National Institutes of Health). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. Retrieved from: [Link]
Sources
- 1. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazole-4-carboxaldehyde, 3-bromo-1-ethyl- | 1946812-70-9 [chemicalbook.com]
- 3. 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde | 1807546-65-1 | Benchchem [benchchem.com]
- 4. 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 36640-41-2 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
